1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been described in more than 5500 references (including 2400 patents) up to date . They have been studied for their potential biomedical applications due to their close similarity with the purine bases adenine and guanine .
Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer . Among the synthesized compounds, compound C03 showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
Pyrazolo[3,4-b]pyridine derivatives are part of anxiolytic drugs such as cartazolate, tracazolate, and etazolate These drugs are used to reduce anxiety
A drug for the treatment of pulmonary hypertension, riociguat, has been studied in detail It contains pyrazolo[3,4-b]pyridine derivatives
Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which are structurally similar to pyrazolo[3,4-b]pyridines, have been screened for their anti-proliferative activities against selected cancer cell lines .
A new strategy to obtain pyrazolopyridine from the fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline has been reported . This process could potentially be applied to synthesize “4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid”.
1H-Pyrazolo[3,4-b]pyridines have been studied for their potential as antiviral agents . They have shown promising results against a variety of viruses, including HIV and HCV .
Some 1H-Pyrazolo[3,4-b]pyridines have been used in the development of anti-inflammatory drugs . They have shown potential in reducing inflammation in various disease models .
1H-Pyrazolo[3,4-b]pyridines have been studied for their potential as anticancer agents . They have shown promising results against a variety of cancer cell lines .
Some 1H-Pyrazolo[3,4-b]pyridines have been used in the development of neuroprotective drugs . They have shown potential in protecting neurons from damage in various disease models .
1H-Pyrazolo[3,4-b]pyridines have been studied for their potential as antidepressant agents . They have shown promising results in various models of depression .
Some 1H-Pyrazolo[3,4-b]pyridines have been used in the development of antipsychotic drugs . They have shown potential in treating symptoms of various psychiatric disorders .
4-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound characterized by a fused pyrazole and pyridine ring. Its molecular formula is , and it has a molecular weight of 201.7 g/mol. This compound features a chlorine substituent at the fourth position of the pyrazolo ring and a carboxylic acid group at the third position, which significantly influences its chemical reactivity and biological activity.
These reactions highlight the compound's versatility in organic synthesis and medicinal chemistry.
This compound has various applications in research and industry:
The synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can be achieved through several methods:
Studies on the interactions of 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid with biological targets are ongoing. These investigations typically focus on:
Several compounds share structural similarities with 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid. Here is a comparison highlighting its uniqueness:
Compound Name | Similarity Index | Unique Features |
---|---|---|
1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid | 0.64 | Lacks chlorine substitution |
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | 0.71 | Different ring structure; pyrrole instead of pyrazole |
6-Chloro-1H-indazole-3-carboxylic acid | 0.65 | Indazole core; different biological activity profile |
4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid | 0.65 | Contains a pyridine substituent; distinct reactivity |
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde | 0.80 | Contains a bromine atom; aldehyde functional group |
These comparisons illustrate that while many compounds share structural features with 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, its specific chlorine substitution and carboxylic acid functionality contribute to its unique chemical behavior and biological activities.